molecular formula C17H21N5O2 B5671301 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5671301
M. Wt: 327.4 g/mol
InChI Key: BIQNBGWAALHVMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide" often involves multistep synthetic routes starting from pyrazole or pyridine derivatives. These processes may include N-alkylation, amidation, and cyclization steps to construct the pyrrolidine ring and incorporate the desired functional groups. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related pyrazolo-pyridine amines demonstrates the complexity and diversity of synthetic approaches that can be applied to such compounds (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features a pyrazole ring connected to a pyrrolidine carboxamide moiety, with various substituents enhancing the compound's chemical and biological properties. Structural elucidation often involves spectroscopic methods such as NMR and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. For example, detailed structure elucidation of a designer drug with a related highly substituted pyrazole skeleton was performed using NMR and mass spectrometric techniques, highlighting the complexity of such molecules (Girreser et al., 2016).

properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-15(12(2)21-20-11)8-19-17(24)13-7-16(23)22(9-13)10-14-5-3-4-6-18-14/h3-6,13H,7-10H2,1-2H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQNBGWAALHVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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